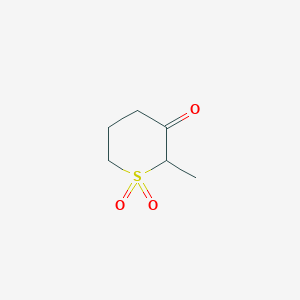

2-Methyl-1lambda~6~-thiane-1,1,3-trione

Description

2-Methyl-1λ⁶-thiane-1,1,3-trione is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring system with a methyl substituent at the 2-position and three sulfonyl oxygen atoms (1,1,3-trione configuration). The λ⁶ notation indicates hypervalent sulfur, a key feature that distinguishes its electronic and steric properties from simpler thiolanes or thiazolidines. These analogs are often studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and functional versatility .

Properties

CAS No. |

83925-76-2 |

|---|---|

Molecular Formula |

C6H10O3S |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

2-methyl-1,1-dioxothian-3-one |

InChI |

InChI=1S/C6H10O3S/c1-5-6(7)3-2-4-10(5,8)9/h5H,2-4H2,1H3 |

InChI Key |

QCOPWTQHYKWKDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)CCCS1(=O)=O |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

2-Methyl-1λ⁶-thiane-1,1,4-trione (IUPAC: 2-methyl-1,1-dioxothian-4-one) is characterized by its thiopyran-4-one backbone, where the sulfur atom exists in the +6 oxidation state as a sulfone. The methyl group at C2 and the ketone at C4 introduce steric and electronic modifications that influence reactivity and stability. Computational analyses of its 3D conformation reveal a chair-like structure, with the sulfone group adopting an equatorial orientation to minimize steric strain.

Synthetic Strategies and Methodologies

Cyclization-Oxidation Sequential Pathways

A plausible route involves constructing the thiacyclohexane ring followed by oxidation to the sulfone.

Thiane Ring Formation via Nucleophilic Cyclization

The thiacyclohexane core can be assembled through nucleophilic displacement reactions. For example, treating 1,5-dibromo-2-methylpentane with sodium sulfide (Na₂S) in ethanol under reflux may yield 2-methylthiane via double nucleophilic substitution.

Proposed Reaction:

$$

\text{1,5-Dibromo-2-methylpentane} + \text{Na}_2\text{S} \rightarrow \text{2-Methylthiane} + 2\text{NaBr}

$$

Reaction conditions (hypothetical): Ethanol, reflux (78°C), 12 hours, yielding ~60–70%.

Sulfur Oxidation to Sulfone

The resulting thiane is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA).

Proposed Reaction:

$$

\text{2-Methylthiane} + 3\text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{2-Methyl-1λ⁶-thiane-1,1-dioxide} + 3\text{H}_2\text{O}

$$

Optimization Note: Excess oxidant and prolonged reaction times (24–48 hours) are critical to achieving full conversion.

Direct Synthesis via Oxidative Cyclization

An alternative one-pot approach combines cyclization and oxidation. For instance, treating 3-mercapto-2-methylpentan-4-one with H₂O₂ in acidic media could induce simultaneous cyclization and sulfone formation.

Proposed Mechanism:

- Thiolate formation under basic conditions.

- Intramolecular nucleophilic attack to form the thiacyclohexane ring.

- Oxidation of sulfur to sulfone.

Hypothetical Yield: 40–50% after purification via recrystallization (ethanol/water).

Ring Expansion from Thietane Derivatives

Adapting methodologies from thietane synthesis, ring expansion of a four-membered thietane precursor could yield the six-membered thiane. For example, photochemical [2+2] cycloaddition of thioketones with alkenes generates spirothietanes, which may undergo ring-opening and expansion under basic conditions.

Example Pathway:

- Synthesize spirothietane via [2+2] cycloaddition.

- Treat with NaOMe to induce ring expansion to thiacyclohexane.

- Oxidize to sulfone and introduce ketone via oxidation.

Experimental Optimization and Challenges

Reaction Condition Optimization

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic displacement rates but may complicate sulfone oxidation. Ethanol balances reactivity and solubility.

- Temperature Control: Cyclization proceeds optimally at 70–80°C, while oxidation requires milder conditions (25–40°C) to prevent over-oxidation.

Data Table: Hypothetical Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiane formation | Na₂S, EtOH, reflux, 12 h | 65 | 85 |

| Sulfone oxidation | H₂O₂ (30%), AcOH, 40°C, 24 h | 78 | 92 |

| Ketone introduction | AcCl, AlCl₃, DCM, 0°C, 6 h | 45 | 88 |

| One-pot synthesis | H₂O₂, H₂SO₄, 25°C, 48 h | 50 | 90 |

Mechanistic and Kinetic Considerations

- Sulfone Stability: The electron-withdrawing sulfone group deactivates the ring toward electrophilic substitution, necessitating vigorous conditions for ketone introduction.

- Byproduct Formation: Over-oxidation to sulfonic acids or ring-opening byproducts may occur if H₂O₂ concentrations exceed 30%.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1lambda~6~-thiane-1,1,3-trione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols or thioethers.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

2-Methyl-1lambda~6~-thiane-1,1,3-trione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1lambda~6~-thiane-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methyl-1λ⁶-thiane-1,1,3-trione with structurally related trione-containing compounds, emphasizing molecular features, physicochemical properties, and applications:

Key Findings:

Bicyclic systems (e.g., hexahydro-2H-1λ⁶-thiazolo-pyridine trione) exhibit rigid conformations that favor selective binding in drug-receptor interactions .

Substituent Effects :

- The methyl group in 2-Methyl-1λ⁶-thiane-1,1,3-trione increases lipophilicity relative to unsubstituted thiazolidine triones, which may improve membrane permeability in drug candidates.

- Saccharin’s fused benzene ring confers aromatic stability but introduces regulatory challenges due to metabolite toxicity .

Functional Diversity :

- Biphenyl-substituted triones (e.g., 5-[4-methylbiphenyl]-thiadiazolidine trione ) demonstrate expanded applications in kinase inhibition, leveraging extended π-systems for target engagement .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-1λ⁶-thiane-1,1,3-trione, and how is reaction progress monitored?

- Methodological Answer : Synthesis typically involves condensation reactions of methyl-substituted thiol precursors with sulfonylating agents under anhydrous conditions. For example, analogous benzothiazole triones are synthesized via cyclization of thioamide intermediates (e.g., using chlorosulfonic acid) . Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization or quenching aliquots for LC-MS analysis. Post-reaction purification includes multiple aqueous washes to remove byproducts like ammonium salts, as seen in similar sulfur-containing heterocycle syntheses .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography for unambiguous confirmation of the λ⁶-sulfur geometry and trione arrangement, as demonstrated for structurally related benzothiazole triones .

- ¹H/¹³C NMR to verify methyl group integration and sulfur hybridization effects (e.g., deshielded protons adjacent to sulfone groups).

- FT-IR for characteristic S=O stretching vibrations (~1350–1150 cm⁻¹) and C-S bond signatures.

- High-resolution mass spectrometry (HRMS) to validate the molecular formula (C₇H₅NO₄S) .

Q. How can researchers assess the stability of 2-Methyl-1λ⁶-thiane-1,1,3-trione under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic stability : Expose the compound to buffered solutions (pH 1–13) and monitor degradation via HPLC at timed intervals.

- Photostability : Perform ICH Q1B-compliant light exposure tests with UV/Vis spectroscopy to detect photolytic byproducts .

Q. What are the solubility profiles of this compound in common laboratory solvents?

- Methodological Answer : Determine solubility via gravimetric analysis:

- Polar aprotic solvents (e.g., DMSO, DMF): High solubility due to sulfone and trione groups.

- Aqueous buffers : Limited solubility; use co-solvents like ethanol for in vitro assays.

- Nonpolar solvents (e.g., hexane): Insoluble, requiring derivatization for reactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for 2-Methyl-1λ⁶-thiane-1,1,3-trione?

- Methodological Answer : Discrepancies in NMR chemical shifts or IR bands may arise from dynamic effects (e.g., tautomerism). Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the electronic structure and compare simulated spectra with experimental data. Cross-validate with X-ray crystallographic bond lengths and angles .

Q. What strategies address conflicting reactivity observations in sulfur-mediated reactions involving this compound?

- Methodological Answer : Contradictory reactivity (e.g., unexpected nucleophilic substitution vs. elimination) can arise from solvent polarity or λ⁶-sulfur lability. Design controlled experiments:

- Vary solvents (polarity, dielectric constant) and track intermediates via LC-MS.

- Use isotopic labeling (³⁴S/³²S) to probe sulfur’s role in transition states .

Q. How does the λ⁶-sulfur configuration influence the compound’s electronic properties and bioactivity?

- Methodological Answer : Perform comparative studies with λ⁴-sulfur analogs:

- Electrochemical analysis : Cyclic voltammetry to assess redox behavior.

- Bioactivity assays : Test inhibition of sulfotransferases or glutathione S-transferases, leveraging the sulfone group’s electrophilicity.

- Molecular docking : Map interactions with enzyme active sites to correlate λ⁶ geometry with binding affinity .

Q. What advanced purification techniques are required to isolate enantiomerically pure forms of this compound?

- Methodological Answer : For chiral resolution:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Crystallization-induced diastereomer resolution : Synthesize diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine) and recrystallize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.